

# Remogliflozin Etabonate Demonstrates Robust Efficacy in T2DM Uncontrolled on Metformin

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |               |           |
|----------------------|---------------|-----------|
| Compound Name:       | Remogliflozin |           |
| Cat. No.:            | B1679270      | Get Quote |

New Delhi, India – Clinical evidence consistently supports the efficacy of **remogliflozin** etabonate as an effective adjunct therapy for patients with type 2 diabetes mellitus (T2DM) who are unable to achieve adequate glycemic control with metformin monotherapy. Studies show that **remogliflozin**, a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor, leads to significant improvements in key glycemic and metabolic parameters.

**Remogliflozin** etabonate exerts its therapeutic effect by inhibiting SGLT2 in the proximal tubules of the kidneys.[1] This inhibition reduces the reabsorption of glucose from the glomerular filtrate back into the bloodstream, leading to increased urinary glucose excretion and consequently, a lowering of blood glucose levels.[1][2] This mechanism of action is independent of insulin secretion, making it an effective option for patients with long-standing diabetes and diminished  $\beta$ -cell function.[3]

## Comparative Efficacy Against Other Antidiabetic Agents

Clinical trials have demonstrated that **remogliflozin**'s glycemic lowering effects are comparable to other established SGLT2 inhibitors. A 24-week, Phase III, randomized, double-blind, active-controlled study showed that **remogliflozin** etabonate at doses of 100 mg and 250 mg twice daily was non-inferior to dapagliflozin (10 mg once daily) in reducing HbA1c levels in patients with T2DM inadequately controlled on metformin.[4][5] The study also reported similar reductions in fasting plasma glucose (FPG), postprandial glucose (PPG), and body weight between the **remogliflozin** and dapagliflozin groups.[4]







Another comparative study evaluated the efficacy and safety of **remogliflozin** (100 mg twice daily) against the dipeptidyl peptidase-4 (DPP-4) inhibitor vildagliptin (50 mg twice daily) as an add-on therapy to metformin over 90 days.[6][7] The results indicated a significantly greater reduction in mean HbA1c levels in the **remogliflozin** group compared to the vildagliptin group. [6][7] Furthermore, patients treated with **remogliflozin** experienced more significant weight loss.[6][7]

A real-world observational trial also compared **remogliflozin** 100 mg twice daily to canagliflozin 300 mg once daily as an add-on therapy in patients uncontrolled on metformin and a DPP-4 inhibitor.[8] This 12-week study found comparable reductions in HbA1c, with significant reductions in both FPG and postprandial plasma glucose (PPPG) favoring the **remogliflozin** group.[8] Notably, a higher percentage of patients in the **remogliflozin** arm achieved an HbA1c target of less than 7%.[8]

### **Quantitative Data Summary**



| Study                                   | Treatme<br>nt Arms                                        | Duration    | Baseline<br>HbA1c<br>(%) | Mean<br>Change<br>in<br>HbA1c<br>(%) | Mean<br>Change<br>in FPG<br>(mg/dL)         | Mean<br>Change<br>in PPG<br>(mg/dL)         | Mean<br>Change<br>in Body<br>Weight<br>(kg) |
|-----------------------------------------|-----------------------------------------------------------|-------------|--------------------------|--------------------------------------|---------------------------------------------|---------------------------------------------|---------------------------------------------|
| Phase III vs. Dapaglifl ozin[4][5] [9]  | Remoglifl<br>ozin 100<br>mg BID                           | 24<br>Weeks | ~8.26                    | -0.72                                | -17.86                                      | -39.2                                       | -2.7                                        |
| Remoglifl<br>ozin 250<br>mg BID         | 24<br>Weeks                                               | ~8.26       | -0.77                    | Not<br>Reported                      | Not<br>Reported                             | Not<br>Reported                             |                                             |
| Dapaglifl<br>ozin 10<br>mg OD           | 24<br>Weeks                                               | ~8.26       | -0.62                    | Not<br>Reported                      | Not<br>Reported                             | Not<br>Reported                             |                                             |
| vs.<br>Vildaglipti<br>n[6][7]           | Remoglifl<br>ozin 100<br>mg BID                           | 90 Days     | ~8.30                    | -8.1<br>(relative<br>%)              | Not<br>Reported                             | Not<br>Reported                             | -5.2<br>(relative<br>%)                     |
| Vildaglipti<br>n 50 mg<br>BID           | 90 Days                                                   | ~8.30       | -2.4<br>(relative<br>%)  | Not<br>Reported                      | Not<br>Reported                             | -0.6<br>(relative<br>%)                     |                                             |
| vs.<br>Canaglifl<br>ozin[8]             | Remoglifl<br>ozin 100<br>mg BID                           | 12<br>Weeks | ~8.8                     | -1.96                                | -47.98%                                     | -49.81%                                     | -1.38                                       |
| Canaglifl<br>ozin 300<br>mg OD          | 12<br>Weeks                                               | ~8.8        | -1.67                    | -41.23%                              | -42.89%                                     | -0.88                                       |                                             |
| FDC vs. Empaglifl ozin/Lina gliptin[10] | Remoglifl<br>ozin 100<br>mg/Vilda<br>gliptin 50<br>mg BID | 16<br>Weeks | Not<br>Reported          | -1.38                                | Statistical<br>ly<br>significan<br>t change | Statistical<br>ly<br>significan<br>t change | Not<br>Reported                             |



| Empaglifl<br>ozin 25<br>mg/Linag<br>liptin 5 | 16<br>Weeks | Not<br>Reported | -1.46 | Statistical<br>ly<br>significan<br>t change | Statistical<br>ly<br>significan<br>t change | Not<br>Reported |
|----------------------------------------------|-------------|-----------------|-------|---------------------------------------------|---------------------------------------------|-----------------|
| mg OD                                        |             |                 |       | t change                                    | t change                                    |                 |

FDC: Fixed-Dose Combination; BID: Twice Daily; OD: Once Daily

# Experimental Protocols Phase III, Randomized, Double-Blind, Active-Controlled

### Trial vs. Dapagliflozin

- Objective: To evaluate the efficacy and safety of two different doses of remogliflozin
   etabonate compared to dapagliflozin in patients with T2DM inadequately controlled with
   metformin.[5]
- Study Design: A 24-week, randomized, double-blind, double-dummy, active-controlled, threearm, parallel-group, multicenter study.[5]
- Participants: Patients with T2DM whose condition was inadequately controlled (HbA1c between 7% and 10%) on a stable dose of metformin monotherapy.[5][11]
- Intervention: Patients were randomized to one of three groups: remogliflozin etabonate 100 mg twice daily, remogliflozin etabonate 250 mg twice daily, or dapagliflozin 10 mg once daily.[4][5]
- Primary Endpoint: Change from baseline in HbA1c levels at week 24.[5]
- Secondary Endpoints: Changes in fasting plasma glucose, postprandial glucose, and body weight.[4]

## Prospective, Randomized, Open-Label, Comparative Study vs. Vildagliptin

 Objective: To evaluate the safety and efficacy of remogliflozin compared to vildagliptin as an add-on therapy to metformin in patients with T2DM.[6][7]



- Study Design: A prospective, randomized, open-label, comparative study conducted over 90 days.[6][7]
- Participants: 60 T2DM patients aged 35-70 years with HbA1c >6.5% who were taking a daily metformin dosage of 1,500-3,000 mg for at least three months.[6]
- Intervention: Patients were randomly assigned in a 1:1 ratio to receive either vildagliptin (50 mg) or remogliflozin (100 mg) twice daily for 90 days.[6]
- Primary Endpoint: Change in HbA1c levels from baseline to the end of the 90-day treatment period.[6]
- Secondary Endpoints: Changes in lipid profile and body weight.[6]

### Visualizing the Mechanism and Workflow

To better understand the underlying processes, the following diagrams illustrate the signaling pathway of **remogliflozin** and a typical experimental workflow for a clinical trial.



Click to download full resolution via product page

Mechanism of Action of Remogliflozin





Click to download full resolution via product page

#### Typical Clinical Trial Workflow

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

• 1. What is the mechanism of Remogliflozin etabonate? [synapse.patsnap.com]



- 2. Remogliflozin Etabonate : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 3. Remogliflozin Etabonate in the Treatment of Type 2 Diabetes: Design, Development, and Place in Therapy PMC [pmc.ncbi.nlm.nih.gov]
- 4. How does Remogliflozin etabonatecompare with other treatments for type 2 diabetes? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. Efficacy and Safety of Vildagliptin and Remogliflozin as Add-on Therapy to Metformin in Patients of Type 2 Diabetes Mellitus: An open-label comparative study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Efficacy and Safety of Vildagliptin and Remogliflozin as Add-on Therapy to Metformin in Patients of Type 2 Diabetes Mellitus: An open-label comparative study PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. gavinpublishers.com [gavinpublishers.com]
- 11. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Remogliflozin Etabonate Demonstrates Robust Efficacy in T2DM Uncontrolled on Metformin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679270#validating-remogliflozin-s-efficacy-in-metformin-uncontrolled-t2dm-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote



Check Availability & Pricing



## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com